molecular formula C12H20ClN5 B12225468 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine

Cat. No.: B12225468
M. Wt: 269.77 g/mol
InChI Key: BCIMNOJPKKEJOV-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a unique structure with two pyrazole rings, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine typically involves the condensation of appropriate pyrazole derivatives. One common method involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 1-isopropyl-1H-pyrazol-4-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and improving the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
  • 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
  • 1-ethyl-1H-pyrazole-5-carbaldehyde

Uniqueness

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine stands out due to its dual pyrazole ring structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-16-12(5-6-14-16)8-13-11-7-15-17(9-11)10(2)3;/h5-7,9-10,13H,4,8H2,1-3H3;1H

InChI Key

BCIMNOJPKKEJOV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CN(N=C2)C(C)C.Cl

Origin of Product

United States

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